molecular formula C15H20N2 B14774175 1-Ethyl-4-(4-ethynylbenzyl)piperazine

1-Ethyl-4-(4-ethynylbenzyl)piperazine

Katalognummer: B14774175
Molekulargewicht: 228.33 g/mol
InChI-Schlüssel: JEZCZUJKWYMVNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-4-(4-ethynylbenzyl)piperazine is a piperazine derivative featuring an ethyl group at the N1 position and a 4-ethynylbenzyl substituent at the N4 position. The ethynyl group introduces rigidity and electron-withdrawing properties, which may enhance interactions with biological targets. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating receptor binding, solubility, and metabolic stability .

Eigenschaften

Molekularformel

C15H20N2

Molekulargewicht

228.33 g/mol

IUPAC-Name

1-ethyl-4-[(4-ethynylphenyl)methyl]piperazine

InChI

InChI=1S/C15H20N2/c1-3-14-5-7-15(8-6-14)13-17-11-9-16(4-2)10-12-17/h1,5-8H,4,9-13H2,2H3

InChI-Schlüssel

JEZCZUJKWYMVNA-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCN(CC1)CC2=CC=C(C=C2)C#C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-(4-ethynylbenzyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available piperazine and 4-ethynylbenzyl chloride.

    Alkylation Reaction: Piperazine undergoes alkylation with 4-ethynylbenzyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of 1-Ethyl-4-(4-ethynylbenzyl)piperazine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethyl-4-(4-ethynylbenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products:

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of 1-Ethyl-4-(4-ethylbenzyl)piperazine.

    Substitution: Formation of halogenated or nitrated benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-4-(4-ethynylbenzyl)piperazine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of novel materials and polymers with specific properties.

Wirkmechanismus

The mechanism of action of 1-Ethyl-4-(4-ethynylbenzyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The ethynylbenzyl group may facilitate binding to specific sites, modulating the activity of the target. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural Modifications and Receptor Binding

Piperazine derivatives exhibit distinct pharmacological profiles depending on substituents:

Table 1: Receptor Binding Affinities of Selected Piperazine Derivatives
Compound Substituents Target Receptor Activity (Ki or IC50) Selectivity Notes Source
Target Compound* 1-Ethyl, 4-(4-ethynylbenzyl) Not specified Unknown Hypothesized enhanced rigidity N/A
Piperazine 3 Benzyl hA2AAR Ki = 58 nM 10× more potent than piperidine
Compound 8d Three-carbon linker 5-HT1A Ki <1 nM High selectivity vs. 5-HT2A
p-MPPI Iodo-benzamidoethyl 5-HT1A ID50 = 5 mg/kg Competitive antagonist
Ethyl piperazine 15 Ethyl CXCR4 Moderate potency Improved metabolic stability

Solubility and Physicochemical Properties

Substituents critically influence solubility and pKa:

Table 2: Solubility and Physicochemical Comparisons
Compound Spacer/Substituent Aqueous Solubility (μM) Calculated pKa Metabolic Stability Notes Source
8ac Ethylene 80 (pH 2.0 and 6.5) 6–7 Stable in microsomal assays
8j Methylene 80 (pH 2.0 and 6.5) ~5.0 Moderate stability
Target Compound* Ethynylbenzyl Unknown Estimated 6–7† Suspected N-deethylation risk N/A
Propyl piperazine 16 Propyl Not reported ~7.5 Superior to ethyl analogs

†Predicted based on ethynyl’s electron-withdrawing nature, similar to ethylene spacers .

Metabolic Stability and Drug-Likeness

Piperazine rings are metabolic hotspots. Key findings:

  • Ethyl substituents : Ethyl piperazine 15 showed moderate metabolic stability but lower potency than propyl analogs .
  • Spacer groups : Ethylene or methylene spacers improve solubility and reduce CYP450 interactions compared to direct aryl attachments .
  • Metabolic pathways : Piperazines often undergo N-deethylation or oxidation (e.g., N-oxide formation) . The target compound’s ethyl group may increase susceptibility to dealkylation.

Structure-Activity Relationships (SAR)

  • Piperazine vs. piperidine : Piperazine derivatives generally outperform piperidines in receptor binding (e.g., hA2AAR Ki = 58 nM vs. 594 nM for piperidine) .
  • Substituent effects :
    • Electron-withdrawing groups : Nitro or ethynyl substituents may enhance binding but reduce solubility (e.g., 1-Ethyl-4-(4-nitrophenyl)piperazine in ).
    • Spacer length : Three-carbon linkers (e.g., in 5-HT1A ligands) optimize affinity and selectivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.